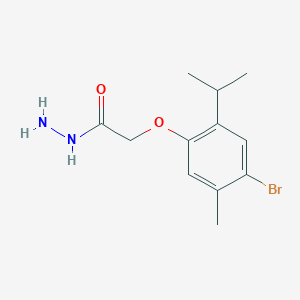

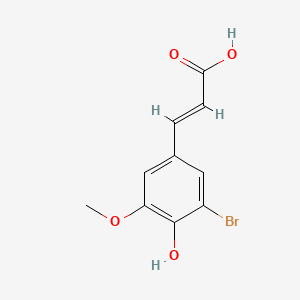

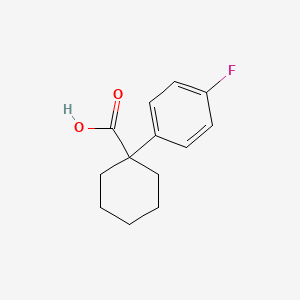

![molecular formula C16H22N2O B1331392 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one CAS No. 500360-86-1](/img/structure/B1331392.png)

9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is a diazaspirocyclic compound, which is a class of spirocyclic compounds containing two nitrogen atoms within the ring system. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related diazaspirocycles, such as 3,9-diazaspiro[5.5]undecanes, has been achieved through microwave-assisted solid-phase synthesis. This method involves the direct annulation of primary amines with resin-bound bismesylates. A key advancement in this synthesis is the use of an α-methyl benzyl carbamate resin linker, which allows for the cleavage of the heterocycles under mildly acidic conditions without contamination from linker-derived N-alkylated byproducts .

Molecular Structure Analysis

While the specific molecular structure analysis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is not detailed in the provided papers, the general structure of diazaspirocycles includes a spirocyclic framework with two nitrogen atoms incorporated into the ring system. The presence of the benzyl group likely influences the electronic and steric properties of the molecule, which can affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of diazaspirocycles can be inferred from related compounds. For instance, the synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones involves a double Michael addition of 2-thiobarbiturates or N,N'-diaryl-2-thiobarbiturates with dibenzalacetones, followed by reductive desulfurization using nickel boride . This suggests that diazaspirocycles can participate in cycloaddition reactions and can be modified through reductive processes.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

- Specific Scientific Field : Virology, specifically research related to the dengue virus .

- Summary of the Application : “9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one” and its derivatives have been studied for their inhibitory activity against the dengue virus type 2 (DENV2) . This research is significant because the dengue virus poses a serious worldwide health threat, with up to 400 million infections occurring annually in over 100 countries .

- Methods of Application or Experimental Procedures : The study involved the design of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives and testing their inhibitory activity against DENV2 in a cell-based assay . Docking calculations were used to identify NS5-methyltransferase as the most probable target for this series of compounds .

- Results or Outcomes : Compounds with substitutions featuring 2-methylbenzyl (SPO-6, EC50 = 11.43 ± 0.87 μM), 4-bromobenzyl (SPO-7, EC50 = 14.15 ± 0.50 μM), and 4-cyanobenzyl (SPO-13, EC50 = 20.77 ± 1.92 μM) groups were found to be potent against DENV2 . Molecular dynamics simulations of NS5-methyltransferase yielded ΔGbind values that predicted SPO-6 to possess the most favorable binding energy of -27.2 ± 3.9 kcal mol−1 compared with SPO-7, SPO-13 and ribavirin .

Safety And Hazards

9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

Propiedades

IUPAC Name |

3-benzyl-3,9-diazaspiro[5.5]undecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c19-15-12-16(6-9-17-15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDZYCRYGWSPSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC12CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232995 |

Source

|

| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one | |

CAS RN |

500360-86-1 |

Source

|

| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500360-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

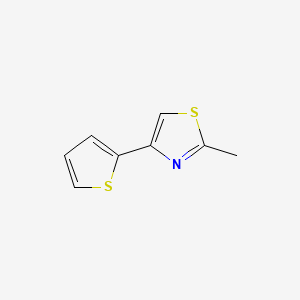

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)